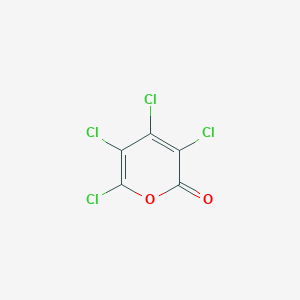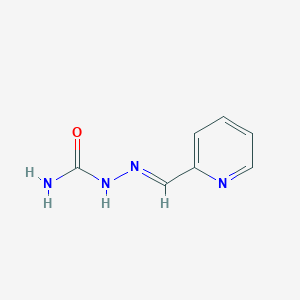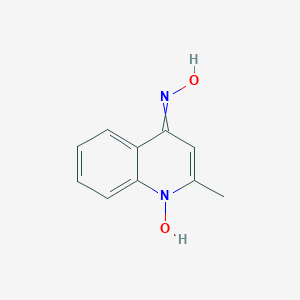
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine typically involves the nitration of 2-methylquinoline followed by reduction. The nitration process introduces a nitro group at the 4-position of the quinoline ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Nitrosoquinoline and nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound can form covalent adducts with DNA bases, leading to mutations and potential carcinogenic effects. It is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
相似化合物的比较
Similar Compounds
4-Nitroquinoline 1-oxide: A well-known mutagen and carcinogen.
Quinoxaline 1,4-di-N-oxides: Known for their antimicrobial and antitumor activities.
Uniqueness
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to form stable DNA adducts and induce oxidative stress sets it apart from similar compounds .
属性
CAS 编号 |
10482-16-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChI 键 |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
规范 SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


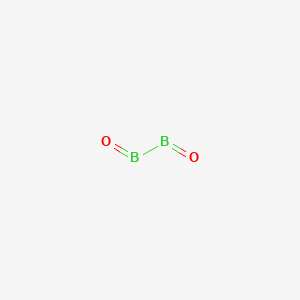

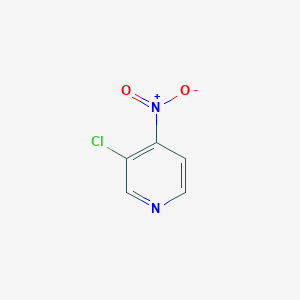

![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
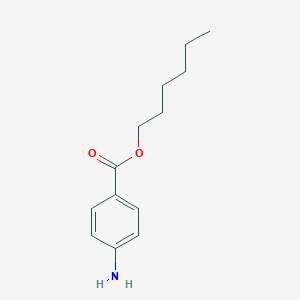
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
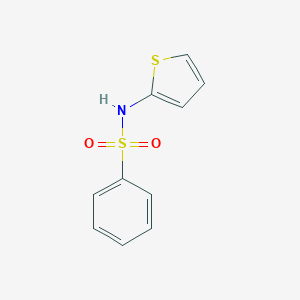
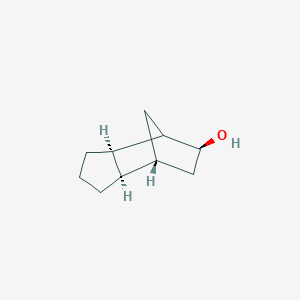

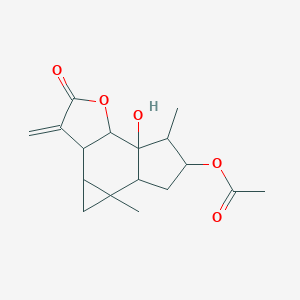
![N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide](/img/structure/B80124.png)
